molecular formula C16H14FN3O2S B11098979 3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11098979
M. Wt: 331.4 g/mol
InChI Key: ZHOOQAKXUITRIG-UHFFFAOYSA-N
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Description

3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

The synthesis of 3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the fluoroaniline group: This step involves the reaction of the oxadiazole intermediate with 2-fluoroaniline under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a methoxyphenyl halide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluoroaniline and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can be compared with other oxadiazole derivatives such as:

    1,2,4-Oxadiazole: Known for its antibacterial and antifungal properties.

    1,2,3-Oxadiazole:

    1,2,5-Oxadiazole: Known for its use in the development of new materials.

Properties

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(2-fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H14FN3O2S/c1-21-14-9-5-2-6-11(14)15-19-20(16(23)22-15)10-18-13-8-4-3-7-12(13)17/h2-9,18H,10H2,1H3

InChI Key

ZHOOQAKXUITRIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=S)O2)CNC3=CC=CC=C3F

Origin of Product

United States

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